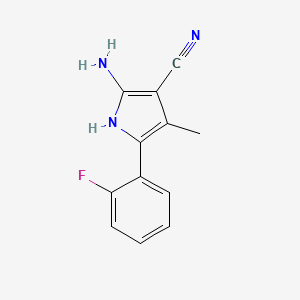

2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile

概要

説明

NS-8は、カルシウム感受性カリウムチャネルを活性化させることが知られているピロール誘導体です。この活性化は、求心性骨盤神経の活動を抑制することで、排尿反射を抑制します。 NS-8は主に排尿回数増加や尿失禁に関する研究で使用されています .

準備方法

合成経路と反応条件: NS-8の合成には、多くの生物活性化合物に見られる共通構造であるピロール環の形成が含まれます。NS-8の特定の合成経路には、通常、次の手順が含まれます。

ピロール環の形成: これは、1,4-ジカルボニル化合物をアンモニアまたは第一アミンと反応させるパール・クノール合成によって達成できます。

官能基化: NS-8の所望の化学構造を得るために、ピロール環にフッ素原子や窒素原子などの官能基を導入します。

工業的製造方法: NS-8の工業的製造には、高い収率と純度を確保するために最適化された反応条件を用いた大規模合成が伴う可能性があります。これには、次のようなものが含まれます。

バッチ反応器: 反応条件を制御して監視するため。

精製プロセス: 結晶化やクロマトグラフィーなど、NS-8を純粋な形で分離するためのプロセス。

化学反応の分析

反応の種類: NS-8は、次のようなさまざまな化学反応を起こします。

酸化: NS-8は酸化されて異なる酸化状態になり、その生物活性を変化させる可能性があります。

還元: 還元反応は、ピロール環の官能基を修飾できます。

置換: 求電子置換反応と求核置換反応によって、NS-8分子に新しい官能基を導入できます。

一般的な試薬と条件:

酸化剤: 過マンガン酸カリウムや過酸化水素など。

還元剤: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなど。

置換試薬: ハロゲン、ハロアルカン、その他の求電子体/求核体など。

主な生成物: これらの反応で生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってヒドロキシル化誘導体が生成される場合があり、置換反応によってアルキル基またはアリール基が導入される場合があります。

科学的研究の応用

Anticancer Research

The compound has been investigated for its potential as an anticancer agent. Its structural features allow it to interact with specific molecular targets involved in cancer signaling pathways. For instance, derivatives of pyrrole compounds have been explored as inhibitors of tyrosine kinases, which play crucial roles in the proliferation and survival of cancer cells. Studies have shown that the presence of the amino and nitrile groups can facilitate interactions with target proteins, potentially leading to the inhibition of cancer cell growth.

Antimicrobial Activity

Preliminary studies indicate that 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile may exhibit antimicrobial properties. The nitrile group within its structure could enhance interactions with microbial targets, which might inhibit their growth or activity. This aspect opens avenues for further exploration in the development of new antimicrobial agents.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. For example, it is a precursor to 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde, which is significant in the production of Vorexant fumarate, a potassium ion competitive acid blocker used for treating gastric conditions . The synthesis methods for these compounds are designed to be efficient and environmentally friendly, often utilizing one-pot reactions that minimize waste and improve yield .

Calcium-Sensitive Potassium Channels

In biological research, this compound has been used as a model compound to study the activation mechanisms of calcium-sensitive potassium channels. Understanding these interactions is crucial for developing therapeutics targeting cardiovascular and neurological disorders.

Case Studies

Research has focused on evaluating the pharmacological effects of derivatives of this compound on various biological systems. For instance, studies have assessed its efficacy against different cancer cell lines, highlighting its potential as a lead compound for drug development.

作用機序

NS-8は、カルシウム感受性カリウムチャネルを活性化することでその効果を発揮します。この活性化は、求心性骨盤神経の活動を抑制することで、排尿反射を抑制します。 NS-8の分子標的は、神経活動と筋肉収縮の調節に不可欠なカリウムチャネル自身です .

類似化合物:

一窒化硫黄(SN): カリウムチャネルに対する同様の活性化メカニズムを持つ無機化合物.

その他のピロール誘導体: 構造は似ていますが官能基が異なる化合物で、生物活性が異なる場合があります。

NS-8の独自性: NS-8は、カルシウム感受性カリウムチャネルの特定の活性化においてユニークであり、尿路疾患の研究にとって特に貴重な存在となっています。この特定の経路を介して神経活動を調節する能力は、他の類似化合物とは異なるものです。

類似化合物との比較

Sulfur Mononitride (SN): An inorganic compound with a similar activation mechanism for potassium channels.

Other Pyrrole Derivatives: Compounds with similar structures but different functional groups, which may have varying biological activities.

Uniqueness of NS-8: NS-8 is unique in its specific activation of calcium-sensitive potassium channels, making it particularly valuable for research into urinary disorders. Its ability to modulate nerve activity through this specific pathway sets it apart from other similar compounds.

生物活性

2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its synthesis, biological activity, and relevant research findings, providing a comprehensive overview of its properties and implications for drug development.

Molecular Structure and Formula

- IUPAC Name : this compound

- Molecular Formula : CHFN

- Molecular Weight : 215.23 g/mol

- Canonical SMILES : CC1=C(NC(=C1C#N)N)C2=CC=CC=C2F

Physical Appearance

The compound is described as a white crystalline powder, indicating a stable solid-state suitable for various applications in pharmaceutical formulations .

Research indicates that this compound may activate calcium-sensitive potassium channels. This activation can lead to various physiological effects, including vasodilation and modulation of neurotransmitter release, which are critical in managing cardiovascular and neurological conditions.

Antitumor Potential

Preliminary studies suggest that derivatives of pyrrole compounds, including this compound, exhibit significant antitumor activity. These compounds have been shown to interact with ATP-binding domains of growth factor receptors such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), potentially inhibiting tumor growth .

In Vitro Studies

In vitro studies have demonstrated the ability of this compound to inhibit the proliferation of various cancer cell lines. The specific mechanisms involve interference with cell cycle progression and induction of apoptosis in malignant cells .

Case Studies

A notable case study involved the synthesis and evaluation of several pyrrole derivatives, where modifications to the structure significantly influenced their biological activity. The study highlighted that certain side groups enhance interaction with lipid bilayers, suggesting a mechanism for increased cytotoxicity against cancer cells .

Data Table: Biological Activity Overview

| Compound | Activity | Target | IC50 (µM) | References |

|---|---|---|---|---|

| This compound | Antitumor Activity | EGFR, VEGFR | TBD | |

| 4-amino-3-chloro-1H-pyrrole-2,5-dione | Inhibition of Cancer Cell Lines | Colon Cancer Cell Lines | 1.0–1.6 × 10^-8 |

Synthesis Methods

The synthesis of this compound involves several steps that optimize yield and purity. Key steps include:

- Formation of Pyrrole Ring : Reacting appropriate precursors under controlled conditions to form the pyrrole structure.

- Substitution Reactions : Introducing the fluorophenyl and amino groups through electrophilic substitution methods.

- Purification : Utilizing recrystallization techniques to obtain a high-purity final product.

These methods are crucial for ensuring that the biological evaluations are conducted on compounds with consistent quality .

特性

IUPAC Name |

2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3/c1-7-9(6-14)12(15)16-11(7)8-4-2-3-5-10(8)13/h2-5,16H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDWOQGDMAEJLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C#N)N)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of NS-8?

A1: NS-8 functions as a large-conductance calcium-activated potassium channel (BK) activator. [, ] This means it binds to BK channels and increases their probability of opening, leading to potassium ion efflux from cells.

Q2: How does NS-8's activation of BK channels affect bladder function?

A2: NS-8 specifically inhibits neurogenic contractions in the bladder. [] These contractions are triggered by nerve stimulation. By activating BK channels in bladder smooth muscle, NS-8 hyperpolarizes the muscle cells, making them less responsive to nerve impulses and reducing overactivity.

Q3: What evidence supports the potential therapeutic use of NS-8 for bladder overactivity?

A3: Studies show that NS-8 reverses bladder hyperactivity induced by acetic acid in rats without significantly impacting blood pressure or heart rate. [] Additionally, bladders from patients with benign prostatic hyperplasia (BPH) were found to be more sensitive to NS-8 activation than bladders from healthy individuals, suggesting potential therapeutic benefit in this patient population. []

Q4: Has the structure of NS-8 been elucidated and confirmed?

A4: While spectroscopic data is not explicitly provided in the papers, the molecular formula (C12H9FN4) and structure (2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile) are established. [, ]

Q5: Have any computational chemistry studies been conducted on NS-8 or its analogues?

A5: Yes, a quantum chemical study explored the use of NS-8's core structure (4-methoxy-N-(4-methoxyphenyl)-N-phenylaniline) as a donor moiety in Y-type dual donor-based dye sensitizers for solar cell applications. [] The study highlighted the enhanced thermodynamic parameters, including light harvesting efficiency, free energy of dye injection, and regeneration, for donor moieties containing nitrogen atoms like those present in NS-8. []

Q6: Are there any insights into the pharmacokinetic properties of NS-8?

A7: While detailed pharmacokinetic data is not provided, one study demonstrated that intravenous administration of NS-8 (5 mg/kg) effectively reversed bladder hyperactivity in rats. [] This suggests the compound can be administered systemically and reach its target organ.

Q7: What analytical methods have been used to study NS-8?

A8: While specific analytical methods are not extensively detailed, studies employed techniques like atomic absorption spectrometry to measure rubidium efflux as a proxy for BK channel activity. [] Additionally, in vivo studies likely utilized methods for blood pressure and heart rate monitoring. []

Q8: Have any alternative compounds or strategies been explored for targeting BK channels in the context of bladder overactivity?

A9: Yes, studies have investigated the effects of other BK channel openers like NS1608 and NS1619. [] Additionally, the research explored the impact of blocking other potassium channels, such as small-conductance calcium-activated potassium channels (SK) and intermediate calcium-activated potassium channels (IK), on bladder contractions. [] This suggests ongoing exploration of alternative compounds and strategies for modulating BK channels and bladder function.

Q9: Are there any known safety concerns or toxicological data associated with NS-8?

A10: While the research indicated NS-8 did not significantly impact blood pressure or heart rate in rats, [] comprehensive toxicological data and long-term safety profiles are not provided in the given research papers. Further studies are needed to fully assess the safety profile of NS-8.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。